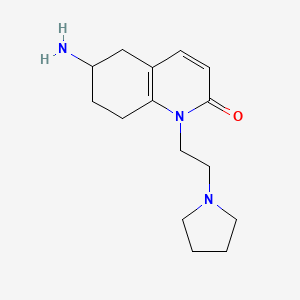![molecular formula C12H20N2O2 B8108019 rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide](/img/structure/B8108019.png)
rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide: is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a cyclobutyl group and an octahydrocyclopenta[b][1,4]oxazine ring. The presence of these structural elements makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation of 1,4-oxazine derivatives often involves the use of flash vacuum pyrolysis (FVP) to generate the oxazine ring . Additionally, the removal of protecting groups, such as tert-butoxycarbonyl, can be achieved through thermal deprotection .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide include other oxazine derivatives, such as:
1,4-Oxazine: A fundamental heterocyclic compound with a similar ring structure.
1,3-Oxazine: Another oxazine derivative with different substitution patterns and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclobutyl group and the octahydrocyclopenta[b][1,4]oxazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4aR,6S,7aR)-N-cyclobutyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-9-2-1-3-9)8-6-10-11(7-8)16-5-4-13-10/h8-11,13H,1-7H2,(H,14,15)/t8-,10+,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXNUULFVEQNQ-JMJZKYOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CC3C(C2)OCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)[C@H]2C[C@@H]3[C@@H](C2)OCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8107937.png)
![11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B8107939.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyridin-2-amine](/img/structure/B8107942.png)


![7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8107959.png)
![1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One](/img/structure/B8107976.png)

![3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane](/img/structure/B8107998.png)
![2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One](/img/structure/B8108005.png)
![5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B8108012.png)
![2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8108041.png)
![2-(1-Isobutyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-thiadiazole](/img/structure/B8108052.png)
![11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane](/img/structure/B8108060.png)
